2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
Description
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Properties
IUPAC Name |
2-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O6S2.ClH/c1-4-26-10-9-18-19(15-26)34-23(20(18)21(24)28)25-22(29)16-5-7-17(8-6-16)35(30,31)27(11-13-32-2)12-14-33-3;/h5-8H,4,9-15H2,1-3H3,(H2,24,28)(H,25,29);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMZKUWBJSOABTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33ClN4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a novel derivative of the thieno[2,3-c]pyridine class, which has garnered attention due to its potential biological activities. This article reviews the synthesis, biological mechanisms, and therapeutic implications of this compound based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C23H33ClN4O6S2 |
| Molecular Weight | 561.1 g/mol |
| CAS Number | 1219217-91-0 |
This complex organic molecule features a thieno[2,3-c]pyridine core known for its diverse biological activities and potential therapeutic uses.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Preparation of the thieno[2,3-c]pyridine core : This foundational structure is synthesized using various amines and acids.
- Introduction of functional groups : The benzamido and sulfamoyl groups are added through coupling reactions.
- Purification : The final product is purified to ensure high yield and purity.
The biological activity of this compound primarily arises from its ability to interact with specific molecular targets within cells. Research indicates that it may inhibit key enzymes or receptors involved in inflammatory pathways and cancer progression. For example:
- Inhibition of TNF-alpha production : Similar derivatives have shown the ability to inhibit lipopolysaccharide (LPS)-stimulated production of TNF-alpha in rat whole blood models, indicating anti-inflammatory properties .
- Anticancer effects : Preliminary studies suggest that compounds within this class may induce apoptosis in cancer cells by disrupting cellular signaling pathways .
Case Studies and Research Findings
Recent studies have evaluated various derivatives of thieno[2,3-c]pyridine for their biological activities:
- Anti-inflammatory Activity : A study demonstrated that certain thieno[2,3-c]pyridine derivatives effectively reduced inflammation markers in animal models .
- Antitumor Activity : Another research highlighted the potential of these compounds in inhibiting tumor growth in xenograft models, showcasing their promise as anticancer agents .
- Pharmacological Profiles : A comprehensive review organized findings from multiple studies on substituted 4,5,6,7-tetrahydrothieno pyridines, emphasizing their diverse pharmacological profiles including antibacterial and antifungal activities .
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds with similar structural motifs exhibit antimicrobial activity. The thieno[2,3-c]pyridine derivatives have shown efficacy against a range of bacterial strains. The sulfamoyl moiety is believed to play a crucial role in enhancing this activity by interfering with bacterial metabolic processes.
Anticancer Potential
Studies have suggested that the compound may possess anticancer properties. The tetrahydrothieno[2,3-c]pyridine framework has been associated with the inhibition of cancer cell proliferation in vitro. Further investigations are required to elucidate the specific mechanisms involved.
Enzyme Inhibition
Compounds related to this structure have been explored for their ability to inhibit specific enzymes involved in disease pathways. For instance, inhibitors targeting human PNMT (phenylethanolamine N-methyltransferase) have been identified within this class of compounds, suggesting potential applications in treating conditions related to catecholamine metabolism.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A recent study evaluated the anticancer effects of similar thieno[2,3-c]pyridine derivatives on various cancer cell lines. The results indicated significant cytotoxicity at micromolar concentrations, with mechanisms involving apoptosis induction and cell cycle arrest observed through flow cytometry analysis. This highlights the potential of the compound as a lead for developing new anticancer agents.
Synthetic Routes
The synthesis of this compound involves multiple steps that can include the formation of the thieno[2,3-c]pyridine ring followed by the introduction of the sulfamoyl group. Various synthetic methodologies have been explored to optimize yield and purity, including:
- Pictet-Spengler Reaction : Used for constructing the tetrahydrothieno ring.
- Sulfamoylation Reactions : Essential for introducing the sulfamoyl substituent.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
